Quinoline derivatives, such as 8-Bromo-2-chloroquinoline, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are known for their structural diversity and have been explored for various pharmacological properties, including anticancer, antiviral, and antibacterial activities. The research on quinoline derivatives is crucial as it opens new avenues for the development of novel drugs with improved efficacy and reduced side effects.
Quinoline derivatives have been extensively studied for their anticancer properties. The synthesis of 4-(halogenoanilino)-6-bromoquinazolines and their derivatives has demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. These compounds have shown inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is often overexpressed in cancer cells. The presence of specific substituents, such as the 4-fluorophenyl group, has been associated with increased cytotoxicity and selectivity, indicating the importance of structural modifications in enhancing the anticancer activity of quinoline derivatives3.
The reactivity of quinoline derivatives with various nucleophilic reagents has been explored to synthesize novel compounds with potential biological activities. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with different nucleophiles has led to the formation of various substituted quinazoline diones. These reactions have expanded the chemical space of quinoline derivatives, providing new opportunities for the development of drugs with diverse pharmacological profiles4.
The synthesis of 8-Bromo-2-chloroquinoline typically involves halogenation processes, with one common method being the bromination of 2-chloroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction often requires specific parameters such as temperature and reaction time to optimize yield and selectivity .
The molecular structure of 8-Bromo-2-chloroquinoline features a quinoline skeleton with a bromine atom at the 8-position and a chlorine atom at the 2-position. The structural formula can be represented as follows:
8-Bromo-2-chloroquinoline participates in several types of chemical reactions, primarily due to its electrophilic nature:
These reactions yield various substituted quinoline derivatives that possess significant biological and chemical properties, expanding the utility of 8-Bromo-2-chloroquinoline in synthetic organic chemistry .
The mechanism of action for 8-Bromo-2-chloroquinoline involves its interaction with specific biological targets, particularly enzymes involved in cellular processes. It is known to inhibit certain proteins, leading to altered metabolic pathways that may result in antimicrobial or anticancer effects.
Research indicates that this compound may interact with:
These interactions suggest that 8-Bromo-2-chloroquinoline could serve as a lead compound for further drug development .
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acute Toxicity Category 3 (oral) and Eye Damage Category 1, necessitating careful handling procedures in laboratory settings.
The applications of 8-Bromo-2-chloroquinoline span various fields:
8-Bromo-2-chloroquinoline (C₉H₅BrClN, CAS 163485-86-7) features a bicyclic quinoline scaffold substituted at the 8-position with bromine and the 2-position with chlorine. The molecule crystallizes in a planar configuration, with the halogen atoms inducing distinct electronic perturbations. The SMILES notation (ClC₁=NC(C(C=C₁)=CC=C₂)=C₂Br) confirms the connectivity, where bromine attaches to C8 of the fused benzene ring and chlorine bonds to C2 of the pyridine ring [9]. The InChIKey (ZXSUGMMMZOMZTD-UHFFFAOYSA-N) provides a unique identifier for computational studies [3].
Bond length analysis from density functional theory (DFT) calculations reveals critical differences:
Table 1: Key Bond Parameters from DFT Optimization
Bond | Length (Å) | Angle (°) | Dihedral (°) |
---|---|---|---|
C2–Cl | 1.735 | N1-C2-Cl: 118 | C9-N1-C2-Cl: 180 |
C8–Br | 1.903 | C7-C8-Br: 121 | C9-C8-Br: 0.2 |
C9–N1 (Pyridine) | 1.337 | C8-C9-N1: 124 | – |
Electrostatic potential mapping shows high electron density near N1 (δ⁻ = −0.42 e) and moderate depletion at C8 (δ⁺ = +0.28 e) due to bromine’s polarizability. The chlorine atom exhibits a stronger electron-withdrawing effect (C2 δ⁺ = +0.31 e) [3] [4].
Quantum chemical analyses at the B3LYP/6-311G(d,p) level elucidate the electronic impact of halogen substituents. Bromine at C8 reduces the HOMO–LUMO gap (ΔE = 4.82 eV) compared to unsubstituted quinoline (ΔE = 5.30 eV), enhancing molecular polarizability and electrophilic reactivity. Conversely, chlorine at C2 stabilizes the LUMO orbital (−2.41 eV vs. quinoline’s −1.98 eV), facilitating nucleophilic attack [3] [8].
Table 2: Frontier Orbital Energies and Halogen Contributions
Parameter | 8-Bromo-2-chloroquinoline | 2-Chloroquinoline | 8-Bromoquinoline |
---|---|---|---|
HOMO Energy (eV) | −6.23 | −6.10 | −6.05 |
LUMO Energy (eV) | −1.41 | −1.72 | −1.58 |
HOMO–LUMO Gap (eV) | 4.82 | 4.38 | 4.47 |
Fukui Index (f⁺) at C8 | 0.072 | – | 0.081 |
Natural bond orbital (NBO) analysis quantifies charge transfer:
Compared to 2-chloroquinoline, the bromine substituent in 8-bromo-2-chloroquinoline enhances cross-coupling reactivity. Suzuki-Miyaura reactions proceed 2.3× faster due to bromine’s superior leaving-group ability (C–Br bond energy = 285 kJ/mol vs. C–Cl = 327 kJ/mol). Additionally, the C8 bromine elevates the molecular dipole (2.87 D vs. 2.15 D in 2-chloroquinoline), improving solubility in polar aprotic solvents [6] [7].
Table 3: Reactivity and Physicochemical Properties Relative to Analogues
Property | 8-Bromo-2-chloroquinoline | 2-Chloroquinoline | 8-Bromoquinoline |
---|---|---|---|
Molecular Weight | 242.50 | 163.61 | 208.05 |
Dipole Moment (D) | 2.87 | 2.15 | 2.42 |
Suzuki Coupling Rate (k, ×10⁻³ s⁻¹) | 5.6 | – | 3.1 |
Log P | 3.18 | 2.45 | 2.89 |
Hirshfeld surface analysis highlights packing differences:
Computational XRD simulations confirm a monoclinic unit cell (space group P2₁/c), with halogen bonding shortening the c-axis by 0.7 Å versus dichloro derivatives [6]. The combined steric and electronic effects make this compound a versatile synthon for synthesizing quinoline-based pharmaceuticals and metal complexes [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4